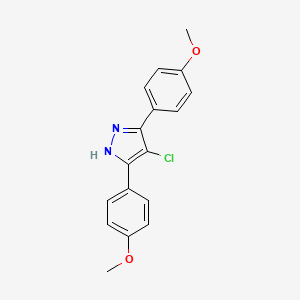

![molecular formula C20H12ClF3N4OS B2489312 3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-48-6](/img/structure/B2489312.png)

3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives often involves starting materials such as chloromaleic anhydride or ethyl 2-(3-trifluoromethylphenyl)acetate, progressing through several steps including cyclization, condensation, and functional group transformations to achieve the target compound. Methods have been developed to synthesize various pyridazine derivatives with high efficiency, showcasing the versatility of the pyridazine scaffold in organic synthesis (Nakagome, Misaki, & Komatsu, 1966).

Molecular Structure Analysis

Pyridazine compounds often exhibit planar structures with significant electronic interactions between their substituents, affecting their reactivity and physical properties. Single-crystal X-ray diffraction analysis reveals detailed structural information, including bond lengths, angles, and molecular conformations, crucial for understanding the compound's chemical behavior and interactions (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and cyclization, to yield new compounds with diverse biological activities. The presence of electron-withdrawing or electron-donating groups on the pyridazine ring influences its reactivity and the type of reactions it can participate in. For instance, the introduction of a trifluoromethyl group can enhance the compound's electron-withdrawing capability, impacting its reactivity patterns (Xu et al., 2008).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications in medicinal chemistry and materials science. The introduction of specific substituents can alter these properties, enabling the fine-tuning of the compound's physical characteristics for desired applications (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their biological activity and interaction with biological targets. The electronic nature of the substituents and the overall molecular geometry play crucial roles in determining these properties, which in turn influence the compound's pharmacological profile (Barlin, Davies, & Harrison, 1997).

Aplicaciones Científicas De Investigación

Antiviral Activity

- Some derivatives of triazolo[4,3‐b]pyridazine, a similar compound, have demonstrated promising antiviral activity against hepatitis-A virus. Compound 15, a derivative, showed the most significant effect in reducing virus count in a plaque reduction infectivity assay (Shamroukh & Ali, 2008).

Interaction with Benzodiazepine Receptors

- A series of imidazo[1,2-b]pyridazines, structurally related to the compound , were examined for interactions with central and mitochondrial benzodiazepine receptors. These derivatives showed greater selectivity for mitochondrial receptors compared to imidazo[1,2-a]pyridines. Among these, one compound was the most selective in displacing [3H]diazepam from peripheral-type benzodiazepine receptors (Barlin, Davies, & Harrison, 1997).

Potential Antidepressant Effects

- The antidepressant effects of pyridazine derivatives have been evaluated in classical psychopharmacological tests in mice, indicating the potential of such compounds in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).

Antimicrobial Activity

- Some 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, which have a structural resemblance, exhibited notable antimicrobial activity. This suggests the potential of similar pyridazine derivatives in antimicrobial applications (El-Mariah, Hosny, & Deeb, 2006).

Propiedades

IUPAC Name |

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N4OS/c21-15-6-2-3-12(10-15)16-7-8-18(27-26-16)30-11-17-25-19(28-29-17)13-4-1-5-14(9-13)20(22,23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNSRQIUQWLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)